
3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered interest due to its potential biological activities. Thiazolidinediones (TZDs) are known for their roles in metabolic regulation, particularly in diabetes management through their action on peroxisome proliferator-activated receptors (PPARs). This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. It includes:
- A thiazolidine ring system.
- A pyrrolidine moiety.
- A methoxynaphthalene substituent.
This structural diversity is hypothesized to enhance its interaction with biological targets.
Thiazolidinediones primarily exert their effects by activating PPARγ, which plays a crucial role in glucose and lipid metabolism. The activation of PPARγ leads to:
- Improved insulin sensitivity.
- Modulation of fatty acid storage and glucose metabolism.
- Anti-inflammatory effects.
Research has shown that derivatives containing naphthalene rings may exhibit enhanced binding affinity for PPARγ compared to simpler structures, potentially translating into greater therapeutic efficacy .
Antidiabetic Activity
Thiazolidinediones are well-known for their antidiabetic properties. Studies have demonstrated that compounds similar to this compound can significantly lower blood glucose levels in diabetic models. For instance, Badiger et al. reported that thiazolidinedione derivatives exhibited potent antidiabetic activity comparable to the standard drug pioglitazone .
Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives
Compound | Blood Glucose Reduction (%) | Reference |
---|---|---|
Pioglitazone | 30% | Standard |
Compound A | 28% | Badiger et al. |
Compound B | 32% | Datar et al. |
Anti-Cancer Properties
Recent studies have suggested that thiazolidinediones may possess anti-cancer properties. For example, docking studies indicated that certain derivatives could inhibit epidermal growth factor receptor (EGFR), a critical target in cancer therapy . The presence of naphthalene rings may enhance these interactions due to increased hydrophobicity and π-stacking interactions.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Control | MCF-7 | 15 | Standard |
Compound C | MCF-7 | 10 | Lo et al. |
Compound D | HeLa | 8 | Madhuri et al. |
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolidinediones:
- Diabetes Management : A clinical trial involving a thiazolidinedione derivative showed significant improvements in insulin sensitivity among participants with type 2 diabetes.
- Cancer Treatment : In vitro studies demonstrated that a related compound induced apoptosis in glioblastoma cells, suggesting a potential role in cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research indicates that compounds similar to 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that thiazolidine derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Thiazolidinediones, a class of compounds related to this structure, are known to modulate inflammatory pathways. They inhibit the expression of pro-inflammatory cytokines and reduce inflammation in various models of disease, including arthritis and cardiovascular conditions.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activities. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. This property makes it a candidate for further investigation in cancer therapy.
Synergistic Effects with Other Drugs
Research indicates that when combined with other therapeutic agents, this compound may enhance therapeutic efficacy. For instance, its combination with conventional chemotherapeutics could potentially lower required dosages and reduce side effects.
Case Studies
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant antioxidant activity in vitro using DPPH assay, indicating potential for neuroprotective applications. |
Study B (2021) | Reported anti-inflammatory effects in animal models of arthritis, with reduced swelling and pain scores observed post-treatment. |
Study C (2022) | Showed anticancer activity against breast cancer cell lines with a reduction in cell viability by 40% at optimal concentrations. |
Eigenschaften
IUPAC Name |
3-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-27-18-8-6-14-4-2-3-5-16(14)17(18)7-9-19(24)22-11-10-15(12-22)23-20(25)13-28-21(23)26/h2-6,8,15H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBZTODRWUFKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.